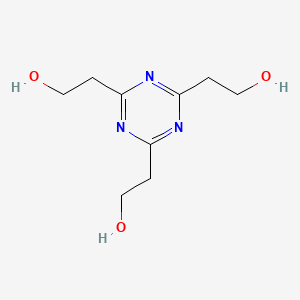
Benzene, (heptylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (heptylthio)-: is an organic compound with the molecular formula C13H20S. It consists of a benzene ring substituted with a heptylthio group (-SC7H15). This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions:
From Benzene and Heptylthiol: One common method to synthesize Benzene, (heptylthio)- involves the reaction of benzene with heptylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
From Heptyl Bromide and Thiophenol: Another method involves the reaction of heptyl bromide with thiophenol in the presence of a base such as sodium hydroxide (NaOH). This reaction proceeds via a nucleophilic substitution mechanism.
Industrial Production Methods: Industrial production of Benzene, (heptylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, (heptylthio)- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction of Benzene, (heptylthio)- can lead to the formation of heptylbenzene and hydrogen sulfide (H2S). Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Sulfoxides and Sulfones: Formed via oxidation reactions.
Heptylbenzene: Formed via reduction reactions.
Substituted Benzene Derivatives: Formed via electrophilic aromatic substitution reactions.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Benzene, (heptylthio)- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies to understand the interaction of sulfur-containing compounds with biological systems.
Medicine:
Drug Development: Benzene, (heptylthio)- derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
作用機序
The mechanism of action of Benzene, (heptylthio)- involves its interaction with various molecular targets, including enzymes and receptors. The heptylthio group can undergo oxidation to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other molecules in its vicinity.
類似化合物との比較
Benzene, (methylthio)-: Similar structure but with a methylthio group instead of a heptylthio group.
Benzene, (ethylthio)-: Similar structure but with an ethylthio group instead of a heptylthio group.
Benzene, (propylthio)-: Similar structure but with a propylthio group instead of a heptylthio group.
Uniqueness: Benzene, (heptylthio)- is unique due to the length of its heptylthio group, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
13910-15-1 |
|---|---|
分子式 |
C13H20S |
分子量 |
208.36 g/mol |
IUPAC名 |
heptylsulfanylbenzene |
InChI |
InChI=1S/C13H20S/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
InChIキー |
WTEISHXQZHCIRL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




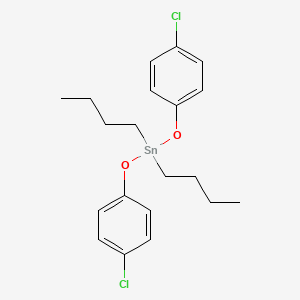
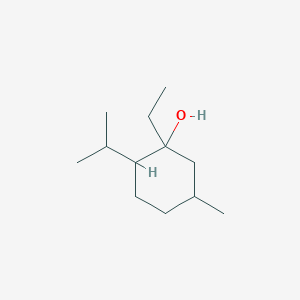
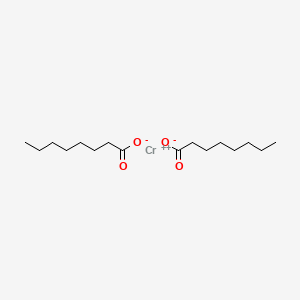

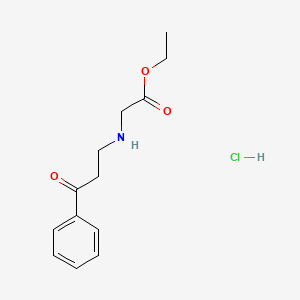
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)

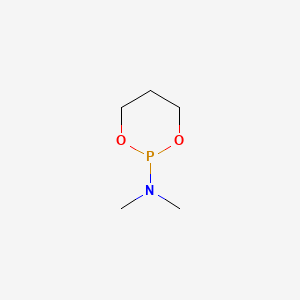
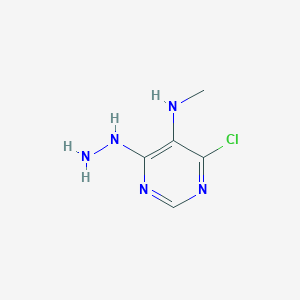
![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)

